5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole
CAS No.: 83721-35-1
Cat. No.: VC16991022
Molecular Formula: C6H8N8
Molecular Weight: 192.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83721-35-1 |
|---|---|
| Molecular Formula | C6H8N8 |
| Molecular Weight | 192.18 g/mol |
| IUPAC Name | 5-[(E)-4-(2H-tetrazol-5-yl)but-2-enyl]-2H-tetrazole |
| Standard InChI | InChI=1S/C6H8N8/c1(3-5-7-11-12-8-5)2-4-6-9-13-14-10-6/h1-2H,3-4H2,(H,7,8,11,12)(H,9,10,13,14)/b2-1+ |
| Standard InChI Key | HFEJGPOJWWISRP-OWOJBTEDSA-N |
| Isomeric SMILES | C(/C=C/CC1=NNN=N1)C2=NNN=N2 |
| Canonical SMILES | C(C=CCC1=NNN=N1)C2=NNN=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole consists of two 1H-tetrazole moieties connected via a but-2-ene (1,4-diene) bridge. The tetrazole rings are aromatic heterocycles containing four nitrogen atoms, with the 1H-tautomer being the most stable form due to intramolecular hydrogen bonding . The butene spacer introduces rigidity and conjugation, potentially influencing electronic properties and coordination behavior.
Comparative Structural Data:
Synthesis and Reaction Pathways
Primary Synthetic Routes
While no direct synthesis of 5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole is documented, two plausible methods emerge from analogous systems:
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